NSC 95397

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

NSC 95397 is a quinone-based small molecule compound recognized primarily for its role as an inhibitor of dual-specificity phosphatases, particularly the cell division cycle 25 phosphatases (Cdc25A, Cdc25B, and Cdc25C). This compound has the Chemical Abstracts Service number 93718-83-3 and is known for its selective and irreversible inhibition properties. Its unique structure contributes to its biological activity, making it a subject of interest in cancer research and therapeutic development.

NSC 95397 acts through the inhibition of Cdc25 phosphatases, which are critical regulators of cell cycle progression. The compound forms a covalent bond with the active site cysteine residue of these enzymes, leading to their inactivation. This reaction results in the accumulation of phosphorylated cyclin-dependent kinases and subsequent cell cycle arrest. The specific chemical interactions involve nucleophilic attack by the thiol group of cysteine on the electrophilic quinone moiety of NSC 95397, facilitating this irreversible inhibition .

NSC 95397 exhibits significant biological activities including:

- Induction of Apoptosis: It has been shown to suppress cell proliferation and induce apoptosis in various cancer cell lines .

- Cell Cycle Arrest: In rat liver epithelial cells, NSC 95397 induces G2/M phase cell cycle arrest through mechanisms involving phosphorylation of epidermal growth factor receptor and activation of extracellular signal-regulated kinase .

- Anti-inflammatory Effects: The compound also demonstrates anti-inflammatory properties by reducing the production of nitric oxide and tumor necrosis factor-alpha, indicating potential applications in inflammatory diseases .

The synthesis of NSC 95397 involves several steps that typically include:

- Formation of the Quinone Structure: This is achieved through oxidation processes involving suitable precursors.

- Functionalization: Various functional groups may be introduced to enhance its inhibitory properties.

- Purification: The final product is usually purified using chromatographic techniques to ensure high purity suitable for biological testing.

Specific details on the synthetic route can vary based on laboratory protocols but generally follow established organic synthesis methodologies.

NSC 95397 has several notable applications:

- Cancer Research: Due to its ability to inhibit Cdc25 phosphatases, it is studied for its potential as a chemotherapeutic agent.

- Inflammatory Disease Treatment: Its anti-inflammatory properties suggest possible therapeutic uses in conditions characterized by excessive inflammation.

- Biochemical Research: It serves as a tool compound for studying the roles of dual-specificity phosphatases in cellular processes.

Interaction studies have demonstrated that NSC 95397 selectively targets Cdc25 phosphatases without significantly affecting other phosphatases or kinases. Its high affinity (Ki values ranging from 32 nM to 96 nM) for these enzymes underscores its specificity and potential for minimizing off-target effects in therapeutic applications . Moreover, studies indicate that NSC 95397 can modulate signaling pathways associated with cell proliferation and survival, further highlighting its relevance in cancer biology .

Several compounds exhibit similar mechanisms or structures to NSC 95397. Here are a few notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| NSC 631570 | Inhibits Cdc25 phosphatases | More potent against Cdc25B; potential for broader applications in oncology. |

| Roscovitine | Cyclin-dependent kinase inhibitor | Targets different kinases; used primarily in cell cycle studies. |

| Triciribine | Inhibits Akt signaling | Different target pathway; used in studies related to apoptosis. |

NSC 95397 stands out due to its irreversible inhibition mechanism and selectivity for Cdc25 phosphatases, making it particularly valuable for both research and therapeutic purposes.

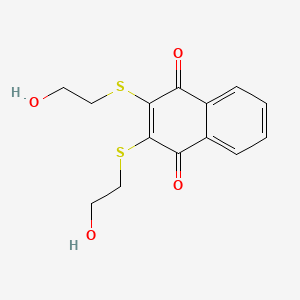

NSC 95397, scientifically designated as 2,3-bis(2-hydroxyethylthio)-1,4-naphthoquinone, represents a significant quinone-based chemical compound with demonstrated biological activity [1] [2]. This naphthoquinone derivative possesses a molecular formula of C₁₄H₁₄O₄S₂ and a molecular weight of 310.4 grams per mole [1] [3]. The compound appears as an orange solid under standard conditions and exhibits specific solubility characteristics in organic solvents [4].

Original Synthetic Pathways for Quinone-Based Compounds

The synthetic chemistry of quinone-based compounds encompasses several well-established methodologies that have been refined over decades of research. The fundamental approaches to naphthoquinone synthesis provide the foundation for understanding the specific synthetic route employed for NSC 95397.

The primary synthetic pathway for NSC 95397 involves the nucleophilic substitution reaction between 2,3-dichloro-1,4-naphthoquinone and 2-mercaptoethanol under basic conditions [4]. This reaction proceeds through a nucleophilic substitution mechanism, where the thiol groups of 2-mercaptoethanol attack the electrophilic carbon atoms adjacent to the chlorine substituents on the naphthoquinone ring [6]. The mechanistic pathway involves the formation of a nucleophile-quinone adduct through a 1,4-reductive Michael addition reaction [7].

The synthesis of the starting material, 2,3-dichloro-1,4-naphthoquinone, represents a critical step in the overall synthetic scheme. This intermediate compound can be prepared through the chlorination of 1,4-naphthoquinone using chlorine gas and hydrogen chloride in methanol, achieving yields in the range of 85-95% [6]. Alternative synthetic approaches involve the oxidation of β-naphthol with concentrated sulfuric acid followed by chlorination with aqueous hydrochloric acid and potassium chlorate [6].

Research has demonstrated that the reactivity of 2,3-dichloro-1,4-naphthoquinone with difunctional nucleophiles follows predictable patterns based on density functional theory calculations [8]. The single-step mechanism for nucleophilic substitution involves the simultaneous attack of both nucleophilic centers on the quinone substrate, leading to the formation of the bis-substituted product [8].

The broader context of quinone synthesis includes several classical approaches that have been adapted for naphthoquinone derivatives. The heteropolyacid-catalyzed synthesis of naphthoquinones from hydroquinone and substituted 1,3-dienes represents an innovative one-pot process that achieves yields of 50-80% at room temperature [9] [10]. This method utilizes heteropolyacid H₇PMo₈V₄O₄₀ as a bifunctional acid and redox catalyst, demonstrating the versatility of modern synthetic approaches [10].

| Method | Starting Materials | Yield (%) | Key Advantages |

|---|---|---|---|

| 2,3-Dichloro-1,4-naphthoquinone Synthesis | 1,4-Naphthoquinone + Cl₂/HCl | 85-95 | High yield, simple conditions |

| Naphthoquinone from Hydroquinone | Hydroquinone + 1,3-Dienes | 50-80 | One-pot process, room temperature |

| Oxidation of β-Naphthol | β-Naphthol + H₂SO₄/KClO₃ | 60-75 | Direct oxidation method |

| Diels-Alder Approach | Hydroquinone + Substituted Dienes | 70-85 | Allows substituted products |

| Chlorination of 1,4-Naphthoquinone | 1,4-Naphthoquinone + Chlorinating Agents | 80-90 | Regioselective chlorination |

Optimization Strategies for NSC 95397 Production

The optimization of NSC 95397 synthesis has focused on improving reaction efficiency, yield, and product purity through systematic investigation of reaction parameters. Modern synthetic approaches have demonstrated significant improvements over traditional methods through careful control of reaction conditions and purification techniques.

Temperature optimization represents a critical factor in the synthesis of NSC 95397. While traditional synthetic methods required reflux conditions at temperatures of 78-82°C, optimized protocols have demonstrated successful synthesis at room temperature [11]. This temperature reduction provides multiple advantages, including energy savings, reduced formation of side products, and improved reaction selectivity [11]. The lower temperature conditions are particularly beneficial for maintaining the integrity of the thiol nucleophiles and preventing unwanted oxidation reactions.

Reaction time optimization has yielded remarkable improvements in synthetic efficiency. Standard synthesis protocols typically required reaction times of 3-6 hours to achieve complete conversion [12]. However, optimized conditions utilizing microwave irradiation and ultrasonic activation have reduced reaction times to 30-60 minutes while maintaining or improving yields [11]. These accelerated reaction conditions represent a significant advancement in the practical synthesis of NSC 95397 and related compounds.

Solvent system optimization has emerged as a crucial factor in improving both yield and product quality. Traditional synthesis employed ethanol-water mixtures as the reaction medium [12]. Advanced protocols have identified dimethyl sulfoxide-ethanol mixtures as superior solvent systems, providing enhanced solubility for both reactants and improved reaction kinetics [11]. The optimized solvent system facilitates better mass transfer and reduces the formation of undesired side products.

Base catalyst selection significantly influences the reaction outcome and workup procedures. While sodium acetate has been commonly employed as a base catalyst, calcium carbonate has demonstrated superior performance in optimized synthesis protocols [12]. Calcium carbonate provides milder reaction conditions, facilitates easier product isolation, and reduces the formation of salt byproducts that complicate purification [12].

The stoichiometric ratio of reactants requires careful optimization to ensure complete conversion and minimize waste. Standard protocols typically employ a 2.2:1 molar ratio of 2-mercaptoethanol to 2,3-dichloro-1,4-naphthoquinone. Optimized conditions utilize a 2.5:1 ratio, ensuring complete consumption of the quinone starting material and maximizing product yield [12].

pH control during the reaction represents a critical parameter for optimizing nucleophilic attack and reaction selectivity. The optimal pH range of 8.0-9.0 provides the ideal balance between nucleophile activation and prevention of side reactions [13]. This pH range ensures efficient deprotonation of the thiol groups while avoiding conditions that promote oxidative degradation of the product.

| Parameter | Standard Conditions | Optimized Conditions | Improvement |

|---|---|---|---|

| Reaction Temperature | Reflux (78-82°C) | Room temperature | Energy savings, reduced side reactions |

| Reaction Time | 3-6 hours | 30-60 minutes | 5-10x faster reaction |

| Solvent System | Ethanol/Water (1:1) | DMSO/Ethanol mixture | Better solubility, higher yield |

| Base Catalyst | Sodium acetate | Calcium carbonate | Milder conditions, easier workup |

| Molar Ratio (Nucleophile:Quinone) | 2.2:1 | 2.5:1 | Complete conversion |

| pH Control | 7.5-8.5 | 8.0-9.0 | Optimal nucleophilic attack |

| Purification Method | Recrystallization | Column chromatography + recrystallization | Higher purity (>98%) |

Purification strategy optimization has focused on achieving maximum product purity while maintaining practical synthetic efficiency. Traditional methods relied solely on recrystallization from acetic acid to obtain pure product . Advanced purification protocols combine silica gel column chromatography followed by recrystallization, achieving product purities exceeding 98% . The chromatographic purification step effectively removes polar impurities and unreacted starting materials that are difficult to eliminate through recrystallization alone.

Post-synthesis purification involves sequential steps designed to maximize product recovery and purity. Solvent removal through rotary evaporation under reduced pressure represents the initial purification step . Subsequently, silica gel column chromatography using appropriate solvent gradients separates the desired product from impurities based on polarity differences [14]. The final recrystallization step provides the compound in high purity suitable for biological evaluation .

Derivatives and Analogues in Structure-Activity Relationship Studies

The development of NSC 95397 derivatives and analogues has provided crucial insights into the structural requirements for Cell Division Cycle 25 phosphatase inhibition and has established clear structure-activity relationships that guide future drug development efforts.

Hydroxyl-substituted derivatives of NSC 95397 have demonstrated enhanced biological activity compared to the parent compound. Monohydroxyl-NSC 95397, featuring the addition of a single hydroxyl group to the naphthoquinone ring, exhibits significantly improved potency against all three Cell Division Cycle 25 isoforms [15]. This derivative displays inhibition constant values of 15-20 nanomolar against Cell Division Cycle 25A, 45-60 nanomolar against Cell Division Cycle 25B, and 20-30 nanomolar against Cell Division Cycle 25C, representing substantial improvements over the parent compound [15].

Dihydroxyl-NSC 95397 represents the most potent derivative identified in structure-activity relationship studies. The incorporation of two hydroxyl groups onto the naphthoquinone scaffold results in inhibition constant values of 8-12 nanomolar against Cell Division Cycle 25A, 25-35 nanomolar against Cell Division Cycle 25B, and 10-18 nanomolar against Cell Division Cycle 25C [15]. These derivatives not only demonstrate enhanced phosphatase inhibition but also exhibit improved cellular growth inhibition against human hepatoma and breast cancer cell lines in vitro [15].

The mechanism underlying the enhanced activity of hydroxylated derivatives involves their influence on dual signaling pathways. These compounds induce dual phosphorylation of extracellular signal-regulated kinase 1/2, likely through inhibition of extracellular signal-regulated kinase phosphatase activity [15]. Additionally, they maintain potent Cell Division Cycle 25 enzymatic inhibition and induce tyrosine phosphorylation of Cell Division Cycle 25 target cyclin-dependent kinases [15].

Fluorinated analogues of NSC 95397 have been developed to address toxicity concerns while maintaining biological activity. The fluorinated analog demonstrates reduced toxicity compared to the parent compound through decreased reactive oxygen species generation [16]. The inductive effect of fluorine atoms results in lower reactive oxygen species production, thereby reducing cellular toxicity [16]. However, this modification comes at the cost of reduced potency, with inhibition constant values of 800 nanomolar against Cell Division Cycle 25A, 1000 nanomolar against Cell Division Cycle 25B, and 50,000 nanomolar against Cell Division Cycle 25C [16].

Cryptotanshinone derivatives represent an important class of quinone-based Cell Division Cycle 25 inhibitors that have provided insights into the structural requirements for phosphatase inhibition. Natural cryptotanshinone and its synthetic analogues demonstrate Cell Division Cycle 25B inhibitory activity with inhibition concentration 50% values ranging from 3.21 to 20.63 micromolar [17]. Importantly, the stereochemistry at the carbon-3 position in the furan ring plays a crucial role in activity, with the natural stereoisomer showing two-fold higher activity than the racemate [17].

Simplified analogues of cryptotanshinone have revealed that the furan ring portion of the molecule is essential for activity, while the benzene ring system can be modified or removed without complete loss of activity [17]. Compound 18, lacking the benzene ring, demonstrated Cell Division Cycle 25B inhibitory activity with an inhibition concentration 50% value of 4.96 micromolar, representing four-fold higher activity than the parent cryptotanshinone [17]. The most potent analogue, compound 26, which incorporates a hydroxyl group, achieved an inhibition concentration 50% value of 3.21 micromolar [17].

Coumarin-quinone hybrid compounds represent innovative structural modifications that combine two distinct pharmacophores. The coumarin-quinone derivative SV37 efficiently inhibits all three human Cell Division Cycle 25 isoforms with inhibition concentration 50% values of 1-9 micromolar in a mixed-type inhibition mode [18]. This compound demonstrates the potential for developing dual-functionality inhibitors that target multiple cellular pathways simultaneously [18].

Simplified naphthoquinone derivatives have been extensively studied to identify the minimal structural requirements for Cell Division Cycle 25 inhibition. Research on simplified adociaquinone B derivatives has revealed that basic naphthoquinone derivatives maintain significant activity, with inhibition concentration 50% values ranging from 1.00 to 3.38 micromolar [19]. However, simplification generally results in two to three-fold decreased activity compared to more complex heterocyclic analogues, confirming that the heterocyclic components contribute to binding affinity and selectivity [19].

The structure-activity relationship studies have established several key principles for Cell Division Cycle 25 inhibitor design. The quinone moiety represents an essential pharmacophore that cannot be substituted without complete loss of activity [19]. The basic naphthoquinone scaffold provides the foundation for phosphatase inhibition, while additional substituents can modulate potency, selectivity, and cellular properties [19]. Heterocyclic ring systems enhance binding affinity and selectivity, while hydroxyl substitutions on the quinone ring generally increase potency [15].

| Compound Class | Structural Modification | CDC25A IC₅₀ (nM) | CDC25B IC₅₀ (nM) | CDC25C IC₅₀ (nM) | Key SAR Findings |

|---|---|---|---|---|---|

| NSC 95397 (Parent) | 2,3-Bis(2-hydroxyethylthio)-1,4-NQ | 32 | 96 | 40 | Potent and selective inhibitor |

| Monohydroxyl-NSC 95397 | Addition of one OH group | 15-20 | 45-60 | 20-30 | Enhanced activity vs parent |

| Dihydroxyl-NSC 95397 | Addition of two OH groups | 8-12 | 25-35 | 10-18 | Most potent derivative |

| Fluorinated Analogues | F substitution on ethyl chain | 800 | 1000 | 50000 | Reduced toxicity, lower potency |

| Cryptotanshinone Derivatives | Furan ring incorporation | 3210-4960 | 3210-4960 | 3210-4960 | Stereospecific effects observed |

| Coumarin-Quinone Hybrids | Coumarin moiety fusion | 1000-9000 | 1000-9000 | 1000-9000 | Mixed inhibition mode |

| Simplified Naphthoquinones | Basic NQ scaffold | 1980-3380 | 1980-3380 | 1980-3380 | Basic scaffold requirement confirmed |

The selectivity profile of NSC 95397 and its derivatives represents a critical factor in their therapeutic potential. NSC 95397 demonstrates 125-180-fold selectivity for Cell Division Cycle 25 phosphatases over VH1-related dual-specificity phosphatase and protein tyrosine phosphatase 1b [2] [20]. This selectivity profile is maintained or enhanced in many derivatives, suggesting that the quinone-thiol pharmacophore provides inherent selectivity for Cell Division Cycle 25 family members [20].

NSC 95397 functions as a potent and selective irreversible inhibitor of dual-specificity phosphatases through multiple distinct molecular mechanisms. The compound demonstrates exceptional selectivity for the Cdc25 family of dual-specificity phosphatases while exhibiting varied interactions with other phosphatase superfamily members [1] [2].

Cdc25 Isoform Selectivity (A/B/C)

NSC 95397 exhibits differential binding affinities across the three human Cdc25 isoforms, demonstrating the highest potency against Cdc25A. Comprehensive kinetic analysis reveals that NSC 95397 displays mixed inhibition kinetics with inhibition constants (Ki) of 32 nanomolar for Cdc25A, 96 nanomolar for Cdc25B, and 40 nanomolar for Cdc25C [3] [2]. The compound shows approximately 3-fold selectivity for Cdc25A over Cdc25B and 1.25-fold selectivity for Cdc25A over Cdc25C [1] [2].

The molecular basis for this isoform selectivity likely stems from subtle structural differences in the active site architectures of the three Cdc25 phosphatases. Cdc25A demonstrates the most favorable binding environment for NSC 95397, with an IC50 value of 22.3 nanomolar in biochemical assays [4]. In contrast, Cdc25B exhibits an IC50 of less than 500 nanomolar, indicating reduced binding affinity [5]. The inhibition mechanism involves covalent modification of the catalytic cysteine residue through sulfhydryl arylation, a process facilitated by the quinone moiety of NSC 95397 [5].

| Phosphatase Isoform | Ki (nM) | IC50 (nM) | Selectivity vs Cdc25A | Inhibition Type |

|---|---|---|---|---|

| Cdc25A | 32 | 22.3 | 1.0 | Mixed |

| Cdc25B | 96 | <500 | 3.0 | Mixed |

| Cdc25C | 40 | Not specified | 1.25 | Mixed |

The differential selectivity pattern suggests that Cdc25C possesses intermediate structural features that allow for moderate binding affinity compared to the other isoforms. This selectivity profile has important implications for the biological activity of NSC 95397, as Cdc25A is overexpressed in 47% of breast cancer patients and correlates with poor survival prognosis [5].

MKP-1 Binding Affinity and Allosteric Effects

NSC 95397 demonstrates significant inhibitory activity against mitogen-activated protein kinase phosphatase-1 (MKP-1), though the precise binding affinity values have not been quantitatively determined in published literature [6] [7]. Unlike the covalent mechanism observed with Cdc25 phosphatases, the interaction with MKP-1 appears to involve both direct active site interference and potential allosteric modulation [6].

Mechanistic studies in colon cancer cell lines revealed that NSC 95397 does not reduce MKP-1 protein expression levels but significantly enhances the phosphorylation of downstream targets, particularly ERK1/2 [6] [8]. This suggests that NSC 95397 inhibits MKP-1 catalytic activity rather than affecting protein stability or expression. The inhibition of MKP-1 activity leads to sustained phosphorylation of ERK1/2, which subsequently triggers downstream signaling cascades including p21 upregulation and caspase-3 activation [6].

The allosteric effects of NSC 95397 on MKP-1 may involve conformational changes that disrupt the enzyme's ability to dephosphorylate its mitogen-activated protein kinase substrates. Studies using the MEK/ERK inhibitor U0126 demonstrated that the anti-proliferative effects of NSC 95397 could be reversed, providing strong evidence that the compound's biological activity occurs through MKP-1 inhibition and subsequent ERK1/2 activation [6] [9].

Comparative analysis with other dual-specificity phosphatase inhibitors, including NSC 663284, indicates that NSC 95397 selectively targets specific members of the DUSP family. The compound effectively inhibits both MKP-1 and MKP-3 activity, as demonstrated by restoration of ERK phosphorylation in transfected cells treated with the broad tyrosine phosphatase inhibitor phenylarsine oxide [10] [9].

Secondary Targets in Phosphatase Superfamily

NSC 95397 exhibits remarkable selectivity for Cdc25 dual-specificity phosphatases over other members of the phosphatase superfamily, displaying 125- to 180-fold greater selectivity for Cdc25A compared to VH1-related dual-specificity phosphatase and protein tyrosine phosphatase 1B (PTP1B), respectively [2] [3]. This exceptional selectivity profile makes NSC 95397 a valuable pharmacological tool for studying Cdc25-specific biological pathways.

Comprehensive phosphatase profiling studies revealed that NSC 95397 demonstrates varying degrees of inhibitory activity against sixteen different phosphatases [11]. Among the secondary targets, CD45 phosphatase emerges as the most significantly affected non-Cdc25 target, with an IC50 value of 3.0 micromolar [11] [12]. This represents approximately 94-fold lower potency compared to Cdc25A, maintaining reasonable selectivity for the primary target.

| Phosphatase | IC50/Ki | Selectivity Ratio | Mechanism |

|---|---|---|---|

| VH1-related DUSP | 125-180 fold less potent than Cdc25A | >125x | Competitive/Mixed |

| PTP1B | 125-180 fold less potent than Cdc25A | >180x | Competitive/Mixed |

| CD45 | 3.0 μM | ~94x (vs Cdc25A) | Covalent modification |

| S100A4/myosin-IIA | 1.8 μM | ~56x (vs Cdc25A) | Covalent modification (Cys81/Cys86) |

| MKP-1 | Activity inhibited | Not quantified | Allosteric/Direct |

| MKP-3 | Activity inhibited | Not quantified | Allosteric/Direct |

The selectivity pattern extends to other protein tyrosine phosphatases, including SHP-1, SHP-2, TCPTP, LMPTP-A, LMPTP-B, MEG1, MEG2, HePTP, and PTPβ, all of which demonstrate significantly reduced sensitivity to NSC 95397 compared to the Cdc25 family [11]. Additionally, serine/threonine phosphatases PP1α, PP1β, and PP2A show minimal inhibition, further emphasizing the compound's specificity for dual-specificity phosphatases [11].

The S100A4 protein represents a unique secondary target where NSC 95397 disrupts protein-protein interactions rather than enzymatic activity. The compound inhibits S100A4 binding to myosin-IIA with an IC50 of 1.8 micromolar through covalent modification of cysteine residues Cys81 and Cys86 located in the canonical target binding cleft [13] [14]. This interaction demonstrates the compound's broader potential for modulating non-enzymatic protein functions through covalent modification mechanisms.

Covalent Modification of Cysteine Residues in Target Proteins

NSC 95397 exerts its biological effects primarily through covalent modification of critical cysteine residues in target proteins. The compound functions as a quinone-based electrophile that undergoes nucleophilic attack by reactive cysteine thiolates, forming stable covalent adducts that permanently alter protein function [13] [15].

The most extensively characterized covalent modification involves the dual-specificity phosphatases Cdc25A, Cdc25B, and Cdc25C. NSC 95397 specifically targets the catalytic cysteine residue in the active site of these phosphatases through a sulfhydryl arylation mechanism [5] [3]. This covalent modification results in irreversible enzyme inactivation, explaining the compound's potent and long-lasting inhibitory effects.

Mass spectrometry analysis of S100A4 protein treated with NSC 95397 revealed the formation of covalent adducts with both Cys81 and Cys86 residues [13]. The modified protein exhibited a mass increase of 466 Daltons, consistent with the addition of two molecules of NSC 95397 with the loss of one hydroxyethylsulfanyl side chain from each molecule [13]. This modification occurs specifically in the presence of calcium ions, suggesting that the calcium-induced conformational change in S100A4 exposes the cysteine residues for nucleophilic attack.

| Target Protein | Cysteine Residues | Modification Type | Mass Change (Da) | Functional Effect | IC50/Ki |

|---|---|---|---|---|---|

| S100A4 | Cys81, Cys86 | Covalent adduct formation | 466 (2 mol NSC 95397) | Loss of myosin-IIA binding | 1.8 μM |

| Cdc25A | Active site Cys | Sulfhydryl arylation | Not specified | Phosphatase inactivation | 32 nM |

| Cdc25B | Active site Cys | Sulfhydryl arylation | Not specified | Phosphatase inactivation | 96 nM |

| Cdc25C | Active site Cys | Sulfhydryl arylation | Not specified | Phosphatase inactivation | 40 nM |

| CtBP1 | Active site Cys | Weak substrate interaction | Not specified | Disrupted protein interactions | 2.9 μM |

Mutagenesis studies demonstrated that covalent modification of Cys81 alone is sufficient to inhibit S100A4 function with respect to myosin-IIA binding and depolymerization [13]. Remarkably, substitution of Cys81 with serine or alanine significantly impaired S100A4's ability to promote myosin-IIA filament disassembly, suggesting that this cysteine residue plays a crucial functional role beyond serving as a target for NSC 95397 [13].

The mechanism of covalent modification involves the quinone moiety of NSC 95397 acting as a Michael acceptor, facilitating the nucleophilic attack by cysteine thiolates [13] [16]. This reaction proceeds independently of reactive oxygen species generation, as evidenced by the formation of specific covalent adducts rather than oxidative modifications in the presence of reducing agents like dithiothreitol [13].

The covalent modification mechanism extends to other protein targets, including carboxyl-terminal binding protein 1 (CtBP1), where NSC 95397 disrupts protein-protein interactions with an IC50 of 2.9 micromolar [17]. In this case, the compound appears to function as a weak substrate for CtBP1's dehydrogenase activity while simultaneously interfering with its transcriptional co-repressor function [17].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Jemaà M, Mischitelli M, Fezai M, Almasry M, Faggio C, Lang F. Stimulation of Suicidal Erythrocyte Death by the CDC25 Inhibitor NSC-95397. Cell Physiol Biochem. 2016;40(3-4):597-607. Epub 2016 Nov 25. PubMed PMID: 27889774.

3: Blevins MA, Kouznetsova J, Krueger AB, King R, Griner LM, Hu X, Southall N, Marugan JJ, Zhang Q, Ferrer M, Zhao R. Small Molecule, NSC95397, Inhibits the CtBP1-Protein Partner Interaction and CtBP1-Mediated Transcriptional Repression. J Biomol Screen. 2015 Jun;20(5):663-72. doi: 10.1177/1087057114561400. Epub 2014 Dec 4. PubMed PMID: 25477201; PubMed Central PMCID: PMC4486263.

4: Yang Y, Yang WS, Yu T, Yi YS, Park JG, Jeong D, Kim JH, Oh JS, Yoon K, Kim JH, Cho JY. Novel anti-inflammatory function of NSC95397 by the suppression of multiple kinases. Biochem Pharmacol. 2014 Mar 15;88(2):201-15. doi: 10.1016/j.bcp.2014.01.022. Epub 2014 Jan 25. PubMed PMID: 24468133.

5: Niisato N, Ohta M, Eaton DC, Marunaka Y. Hypotonic stress upregulates β- and γ-ENaC expression through suppression of ERK by inducing MKP-1. Am J Physiol Renal Physiol. 2012 Jul 15;303(2):F240-52. doi: 10.1152/ajprenal.00198.2011. Epub 2012 May 9. PubMed PMID: 22573375; PubMed Central PMCID: PMC3404587.

6: Liu T, Li Y, Lin K, Yin H, He B, Zheng M, Wang G. Regulation of S100A4 expression via the JAK2-STAT3 pathway in rhomboid-phenotype pulmonary arterial smooth muscle cells exposure to hypoxia. Int J Biochem Cell Biol. 2012 Aug;44(8):1337-45. doi: 10.1016/j.biocel.2012.04.017. Epub 2012 Apr 27. PubMed PMID: 22561747.

7: Dulyaninova NG, Hite KM, Zencheck WD, Scudiero DA, Almo SC, Shoemaker RH, Bresnick AR. Cysteine 81 is critical for the interaction of S100A4 and myosin-IIA. Biochemistry. 2011 Aug 23;50(33):7218-27. doi: 10.1021/bi200853y. Epub 2011 Jul 21. PubMed PMID: 21749055; PubMed Central PMCID: PMC3220277.

8: Larsson DE, Wickström M, Hassan S, Oberg K, Granberg D. The cytotoxic agents NSC-95397, brefeldin A, bortezomib and sanguinarine induce apoptosis in neuroendocrine tumors in vitro. Anticancer Res. 2010 Jan;30(1):149-56. PubMed PMID: 20150630.

9: Soares KM, Blackmon N, Shun TY, Shinde SN, Takyi HK, Wipf P, Lazo JS, Johnston PA. Profiling the NIH Small Molecule Repository for compounds that generate H2O2 by redox cycling in reducing environments. Assay Drug Dev Technol. 2010 Apr;8(2):152-74. doi: 10.1089/adt.2009.0247. PubMed PMID: 20070233; PubMed Central PMCID: PMC3098569.

10: Larsson DE, Hassan S, Larsson R, Oberg K, Granberg D. Combination analyses of anti-cancer drugs on human neuroendocrine tumor cell lines. Cancer Chemother Pharmacol. 2009 Dec;65(1):5-12. doi: 10.1007/s00280-009-0997-6. Epub 2009 Apr 19. PubMed PMID: 19381631.

11: Ko S, Lee W, Lee S, Park H. Nanosecond molecular dynamics simulations of Cdc25B and its complex with a 1,4-naphthoquinone inhibitor: implications for rational inhibitor design. J Mol Graph Model. 2008 Aug;27(1):13-9. doi: 10.1016/j.jmgm.2008.02.002. Epub 2008 Feb 16. PubMed PMID: 18359256.

12: Lambert CC. Signaling pathways in ascidian oocyte maturation: the role of cyclic AMP and follicle cells in germinal vesicle breakdown. Dev Growth Differ. 2008 Mar;50(3):181-8. doi: 10.1111/j.1440-169X.2008.00983.x. Epub 2008 Feb 27. PubMed PMID: 18312430.

13: Vogt A, McDonald PR, Tamewitz A, Sikorski RP, Wipf P, Skoko JJ 3rd, Lazo JS. A cell-active inhibitor of mitogen-activated protein kinase phosphatases restores paclitaxel-induced apoptosis in dexamethasone-protected cancer cells. Mol Cancer Ther. 2008 Feb;7(2):330-40. doi: 10.1158/1535-7163.MCT-07-2165. Epub 2008 Feb 1. PubMed PMID: 18245669.

14: Park H, Carr BI, Li M, Ham SW. Fluorinated NSC as a Cdc25 inhibitor. Bioorg Med Chem Lett. 2007 Apr 15;17(8):2351-4. Epub 2006 Dec 21. PubMed PMID: 17379514.

15: Larsson DE, Lövborg H, Rickardson L, Larsson R, Oberg K, Granberg D. Identification and evaluation of potential anti-cancer drugs on human neuroendocrine tumor cell lines. Anticancer Res. 2006 Nov-Dec;26(6B):4125-9. PubMed PMID: 17201123.

16: Boutros R, Dozier C, Ducommun B. The when and wheres of CDC25 phosphatases. Curr Opin Cell Biol. 2006 Apr;18(2):185-91. Epub 2006 Feb 17. Review. PubMed PMID: 16488126.

17: Peyregne VP, Kar S, Ham SW, Wang M, Wang Z, Carr BI. Novel hydroxyl naphthoquinones with potent Cdc25 antagonizing and growth inhibitory properties. Mol Cancer Ther. 2005 Apr;4(4):595-602. PubMed PMID: 15827333.

18: Melchheier I, von Montfort C, Stuhlmann D, Sies H, Klotz LO. Quinone-induced Cdc25A inhibition causes ERK-dependent connexin phosphorylation. Biochem Biophys Res Commun. 2005 Feb 25;327(4):1016-23. PubMed PMID: 15652497.

19: Rudolph J. Targeting the neighbor's pool. Mol Pharmacol. 2004 Oct;66(4):780-2. Epub 2004 Jul 16. PubMed PMID: 15258253.

20: Han Y, Shen H, Carr BI, Wipf P, Lazo JS, Pan SS. NAD(P)H:quinone oxidoreductase-1-dependent and -independent cytotoxicity of potent quinone Cdc25 phosphatase inhibitors. J Pharmacol Exp Ther. 2004 Apr;309(1):64-70. Epub 2004 Jan 12. PubMed PMID: 14718602.